molecular formula C17H16BrN3O2S2 B2693081 N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252845-18-3

N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2693081
CAS No.: 1252845-18-3
M. Wt: 438.36
InChI Key: FPKSWBZEKIYYIB-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. The molecule features a sulfanyl acetamide bridge (-S-CH2-C(=O)-NH-) linking the thienopyrimidine moiety to a 2-bromo-4-methylphenyl group. Key structural attributes include:

  • Thienopyrimidine core: A fused heterocyclic system with a sulfur atom in the thiophene ring and a pyrimidinone ring (4-oxo group) .
  • Substituents: A 3-ethyl group on the pyrimidine ring and a 2-bromo-4-methylphenyl group on the acetamide nitrogen. These substituents influence electronic, steric, and solubility properties.
  • Sulfanyl acetamide linkage: This group is a common pharmacophore in kinase inhibitors and antimicrobial agents, facilitating hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-12-5-4-10(2)8-11(12)18/h4-8H,3,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSWBZEKIYYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Bromination of the phenyl group:

    Acetamide linkage formation: The final step involves the coupling of the bromo-substituted phenyl group with the thienopyrimidine core through an acetamide linkage, often using acylation reactions with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromo substituent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits several promising biological activities:

Antitumor Activity

Research indicates that thienopyrimidine derivatives possess significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound may also act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX). Molecular docking studies suggest that it could effectively bind to these enzymes, potentially leading to reduced inflammation.

Antimicrobial Activity

Thienopyrimidine derivatives have been explored for their antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor efficacy of a structurally related thienopyrimidine derivative in vitro against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: In Silico Docking Studies

Molecular docking simulations were conducted to assess the binding affinity of N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamide to various biological targets associated with inflammation and cancer. The docking scores suggested strong interactions with COX and LOX enzymes, supporting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX and LOX enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo substituent may enhance binding affinity through halogen bonding, while the acetamide linkage provides additional hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound: N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1 = 3-ethyl; R2 = 2-bromo-4-methylphenyl ~483.3 (calculated) N/A Hypothesized enhanced lipophilicity due to ethyl and bromo groups
Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidin-6-one R1 = 4-methyl; R2 = 4-bromophenyl 353.99 >259 High thermal stability; strong H-bond donor/acceptor capacity
Compound B : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one R1 = 4-methylphenyl; R2 = 4-(CF3O)phenyl ~579.5 (calculated) N/A Enhanced metabolic stability via CF3O group; increased molecular bulk
Compound C : N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1 = 3-methyl; R2 = 4-bromophenyl; R3 = 7-phenyl 486.4 N/A Steric hindrance from 7-phenyl; potential for π-π stacking

Core Structure Variations

  • Target vs. Compound A: The target’s thienopyrimidine core incorporates a sulfur atom and fused thiophene ring, enhancing aromaticity and rigidity compared to Compound A’s simpler pyrimidin-6-one system .
  • Target vs. Compound B/C: All three share the thienopyrimidin-4-one core, but substituent positions differ. The target’s 3-ethyl group may confer greater lipophilicity than Compound B’s 4-methylphenyl or Compound C’s 3-methyl group .

Substituent Effects

  • Bromo vs. Trifluoromethoxy : The target’s 2-bromo-4-methylphenyl group combines halogen bonding (Br) and steric bulk (methyl), whereas Compound B’s 4-(trifluoromethoxy)phenyl group offers metabolic resistance and electron-withdrawing effects .
  • Ethyl vs.

Pharmacological Implications

  • Kinase Inhibition: Thienopyrimidine derivatives are known to target ATP-binding pockets in kinases. The target’s ethyl and bromo groups may optimize hydrophobic interactions in such binding sites .
  • Solubility-Stability Trade-offs: Compound A’s high melting point (>259°C) suggests strong crystal lattice stability, possibly due to its planar pyrimidinone core and H-bonding capacity . The target’s bulkier substituents may reduce crystallinity but enhance bioavailability.

Research Findings and Hypotheses

Synthetic Routes : Analogous compounds (e.g., Compound C) are synthesized via Suzuki coupling or nucleophilic substitution reactions, suggesting the target could be prepared similarly .

Spectroscopic Data : Compound A’s NMR signals (δ 10.22 ppm for NHCO, δ 7.61 ppm for aromatic protons) provide a benchmark for validating the target’s structure .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O2S2C_{19}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 387.5 g/mol. The structure includes a thienopyrimidine core, which is known for various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC19H21N3O2S2C_{19}H_{21}N_{3}O_{2}S_{2}
Molecular Weight387.5 g/mol
CAS Number1252840-07-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,2-d]pyrimidine structure followed by the introduction of the bromo and acetamide groups. Common reagents include ethylating agents and thiolating agents under controlled conditions.

Antioxidant Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant antioxidant properties. For instance, studies have shown that certain thienopyrazole compounds can protect erythrocytes from oxidative damage caused by toxic substances such as 4-nonylphenol in fish models like Clarias gariepinus . The alterations in erythrocyte morphology serve as biological indicators of oxidative stress, demonstrating the protective effects of these compounds.

Antimicrobial Properties

Thienopyrimidine derivatives have also been studied for their antimicrobial activities. Compounds within this class have shown efficacy against various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves the inhibition of bacterial enzymes or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The anticancer potential of thienopyrimidine derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic signals and inhibition of cell proliferation . For example, specific thieno[3,2-d]pyrimidine derivatives have been linked to the inhibition of aurora kinase, a key regulator in cell division.

Case Studies

  • Erythrocyte Protection Study : In a study assessing the effects of thienopyrazole compounds on fish erythrocytes exposed to 4-nonylphenol, it was found that treated groups showed significantly lower percentages of altered erythrocytes compared to controls. This suggests a protective antioxidant role .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound12 ± 1.03
  • Antimicrobial Efficacy : A series of synthesized thienopyrimidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity comparable to standard antibiotics .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

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